molecular formula C7H11ClO3 B14696404 (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate CAS No. 33641-00-8

(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate

Cat. No.: B14696404
CAS No.: 33641-00-8
M. Wt: 178.61 g/mol
InChI Key: ZLMNCTCMKSWQIU-LURJTMIESA-N
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Description

(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate is an organic compound with a complex structure that includes a chloro group, a methyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate typically involves the reaction of 3-methyl-2-butanone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid or ketone.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products include substituted amides or thioesters.

    Hydrolysis: Products include acetic acid and 3-methyl-2-butanol.

    Oxidation: Products include 3-methyl-2-butanone or 3-methyl-2-butanoic acid.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing more complex molecules.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the mechanisms of esterases and other related enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its unique reactivity allows for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate involves its interaction with nucleophiles and enzymes. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl chloride
  • (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl bromide
  • (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl fluoride

Uniqueness

(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate is unique due to the presence of both a chloro group and an acetate ester This combination allows for a diverse range of chemical reactions, making it a versatile compound in synthesis

Properties

CAS No.

33641-00-8

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

[(2S)-1-chloro-3-methyl-1-oxobutan-2-yl] acetate

InChI

InChI=1S/C7H11ClO3/c1-4(2)6(7(8)10)11-5(3)9/h4,6H,1-3H3/t6-/m0/s1

InChI Key

ZLMNCTCMKSWQIU-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)Cl)OC(=O)C

Canonical SMILES

CC(C)C(C(=O)Cl)OC(=O)C

Origin of Product

United States

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